(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW 4869 is a selective and non-competitive inhibitor of neutral sphingomyelin phosphodiesterase (N-SMase). It is widely used in scientific research due to its ability to inhibit exosome biogenesis and release. The compound has a molecular formula of C30H30Cl2N6O2 and a molecular weight of 577.50 .
Preparation Methods
Synthetic Routes and Reaction Conditions
GW 4869 is synthesized through a series of chemical reactions involving the formation of amide bonds. The compound is typically stored at -80°C as a 1.5 mM stock suspension in dimethyl sulfoxide (DMSO). Before use, the suspension is solubilized by adding 5% methane sulfonic acid (MSA) and warming it to 37°C until clear .
Industrial Production Methods
Industrial production methods for GW 4869 are not widely documented, as the compound is primarily used for research purposes. the synthesis involves standard organic chemistry techniques, including amide bond formation and purification processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
GW 4869 undergoes various chemical reactions, including:
Inhibition of sphingomyelin hydrolysis: GW 4869 inhibits tumor necrosis factor-alpha (TNF-α)-induced sphingomyelin hydrolysis.
Inhibition of exosome biogenesis: The compound blocks the formation and release of exosomes.
Common Reagents and Conditions
Dimethyl sulfoxide (DMSO): Used as a solvent for preparing stock solutions.
Methane sulfonic acid (MSA): Used to solubilize the compound before use.
Major Products Formed
The primary product formed from the reactions involving GW 4869 is the inhibition of sphingomyelin hydrolysis, leading to reduced ceramide accumulation and inhibition of exosome release .
Scientific Research Applications
GW 4869 has a wide range of scientific research applications, including:
Mechanism of Action
GW 4869 exerts its effects by selectively inhibiting neutral sphingomyelin phosphodiesterase (N-SMase). This inhibition prevents the hydrolysis of sphingomyelin to ceramide, thereby reducing ceramide accumulation. The compound also blocks the biogenesis and release of exosomes, which are involved in various cellular processes and disease mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cambinol: Another inhibitor of neutral sphingomyelinase with neuroprotective properties.
Fumonisin B1: A mycotoxin that inhibits ceramide synthase and affects sphingolipid metabolism.
Uniqueness of GW 4869
GW 4869 is unique due to its high selectivity for neutral sphingomyelinase over other sphingomyelinases, such as acid sphingomyelinase. This selectivity allows for targeted inhibition of specific pathways without affecting other sphingomyelinase activities .
Properties
Molecular Formula |
C30H28N6O2 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C30H28N6O2/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38)/b15-5+,16-6+ |
InChI Key |
KDQKMUCWBRINRA-IAGONARPSA-N |
Isomeric SMILES |
C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Synonyms |
GW 4869 GW-4869 GW4869 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.